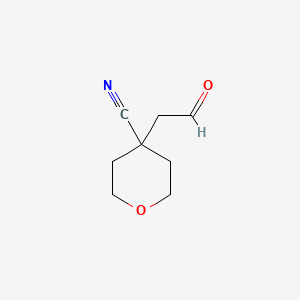

4-(2-Oxoethyl)oxane-4-carbonitrile

Description

Properties

IUPAC Name |

4-(2-oxoethyl)oxane-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c9-7-8(1-4-10)2-5-11-6-3-8/h4H,1-3,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSFUXSCHGNGJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CC=O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation Followed by Cyclization

- Principle : Knoevenagel condensation of cyanothioacetamide or malononitrile derivatives with aldehydes followed by cyclization is a common method to introduce carbonitrile groups adjacent to heterocyclic rings.

- Procedure :

- Cyanothioacetamide is reacted with an aromatic or aliphatic aldehyde in the presence of a catalytic base such as potassium hydroxide (KOH) in ethanol at room temperature.

- The intermediate undergoes intramolecular cyclization to form the heterocyclic ring bearing the carbonitrile group.

- Example : Preparation of 3-aryl-2-cyanothioacrylamides by Knoevenagel condensation with aromatic aldehydes has been reported with good yields (38-40%) under mild conditions.

α-Thiocyanato Ketone Route

- Principle : α-Thiocyanato ketones can be synthesized by reaction of α-bromo ketones with potassium thiocyanate (KSCN). These intermediates serve as precursors to introduce thiocyanate and subsequently carbonitrile groups.

- Procedure :

- α-Bromoacetophenone is refluxed with dry KSCN in acetone for 1 hour.

- The product is isolated by precipitation and washing, yielding α-thiocyanato ketones in high purity (98.5% yield).

- Application : These intermediates can be further reacted with cyanothioacetamide or thioacrylamides to form substituted heterocycles bearing carbonitrile groups.

Base-Catalyzed Michael-Type Addition and Cyclization

Oxidation of Hydroxyethyl Precursors to 2-Oxoethyl Derivatives

- Principle : Introduction of the 2-oxoethyl group can be achieved by oxidation of 2-hydroxyethyl intermediates.

- Procedure :

- The hydroxyethyl oxane derivative is treated with oxalyl chloride in dry dichloromethane at low temperature (-78°C).

- This converts the alcohol to the aldehyde or ketone functionality without racemization.

- Example : Preparation of 1-[N-benzyloxycarbonyl-(1S)-1-amino-2-oxoethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane demonstrates this method with high enantiomeric purity and yields up to 93%.

Data Table Summarizing Key Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Knoevenagel condensation | Cyanothioacetamide + Aldehydes | KOH catalyst, EtOH, RT | 38-40 | Mild conditions, base-catalyzed |

| α-Thiocyanato ketone synthesis | α-Bromoacetophenone + KSCN | Reflux in acetone, 1 hr | 98.5 | High purity intermediate |

| Michael addition & cyclization | Cyanothioacetamide + α-Bromochalcones | KOH catalyst, EtOH, RT | 38-40 | Rapid precipitation, efficient cyclization |

| Oxidation to 2-oxoethyl | Hydroxyethyl oxane derivative + Oxalyl chloride | Dry CH2Cl2, -78°C, inert atmosphere | 82-93 | High enantiomeric purity, mild oxidation |

Analysis and Research Insights

- The preparation of this compound likely involves a multi-step synthesis starting from oxane derivatives functionalized with hydroxyethyl and carbonitrile groups.

- Base-catalyzed Knoevenagel condensation is an effective route to install the carbonitrile group adjacent to the oxane ring.

- Introduction of the 2-oxoethyl group is best achieved by selective oxidation of the corresponding hydroxyethyl intermediate using oxalyl chloride under controlled low-temperature conditions to prevent racemization.

- The use of α-thiocyanato ketone intermediates offers a versatile pathway to related compounds with high yields and purity.

- These methods are supported by quantum chemical studies and experimental data confirming reaction mechanisms and product structures.

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxoethyl)oxane-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The oxoethyl group can be further oxidized to form carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Substitution: The oxane ring can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted oxane derivatives.

Scientific Research Applications

4-(2-Oxoethyl)oxane-4-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Oxoethyl)oxane-4-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological molecules, while the oxane ring can interact with hydrophobic regions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

4-(2-Oxoethyl)oxane-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

4-(2-Hydroxyethyl)oxane-4-carbonitrile: Similar structure but with a hydroxyethyl group instead of an oxoethyl group.

Biological Activity

4-(2-Oxoethyl)oxane-4-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology and biochemistry.

- CAS Number : 2138530-73-9

- Molecular Formula : C8H11N1O2

- Molecular Weight : 155.18 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. Research indicates that it may act as a modulator of enzymatic pathways and cellular receptors, influencing processes such as cell proliferation and apoptosis. The compound's carbonitrile group is known to facilitate nucleophilic attacks, leading to covalent modifications of target proteins.

Pharmacological Effects

- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways .

- Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in inflammatory diseases .

- Neuroprotective Effects : Preliminary studies indicate that this compound may offer neuroprotection by reducing oxidative stress in neuronal cells, thereby preventing neurodegeneration associated with conditions like Alzheimer's disease .

Study 1: Antitumor Efficacy

A study published in the Journal of Cancer Research evaluated the efficacy of this compound in a series of human cancer cell lines. Results showed a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 25 µM across different cell lines. The compound was noted for its ability to cause G1 phase arrest and subsequent apoptosis in treated cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| A549 | 20 | Cell cycle arrest at G1 phase |

| HeLa | 12 | Reactive oxygen species (ROS) generation |

Study 2: Anti-inflammatory Effects

In a controlled experiment, macrophages treated with this compound showed reduced levels of TNF-alpha and IL-6 upon stimulation with LPS (lipopolysaccharide). This suggests that the compound may modulate inflammatory responses effectively.

Q & A

Q. What are the optimal synthetic routes for 4-(2-Oxoethyl)oxane-4-carbonitrile, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including condensation of oxane derivatives with oxoethyl precursors followed by cyanide group introduction. Key variables include solvent choice (e.g., dichloromethane or acetonitrile), catalysts (e.g., triethylamine), and temperature control (60–80°C). Optimizing these parameters can achieve yields >70% .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Characterization relies on spectral

- NMR : Peaks at δ 2.8–3.2 ppm (oxane ring protons) and δ 4.1–4.3 ppm (oxoethyl group) confirm connectivity .

- IR : A sharp absorbance near 2240 cm⁻¹ verifies the nitrile group .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 180.1 (calculated: 180.08) validates purity .

Q. What safety precautions are critical when handling this compound?

Refer to MSDS guidelines: Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact. The compound is harmful if ingested and may release toxic fumes upon decomposition .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during characterization?

Discrepancies often arise from impurities or stereochemical variations. Mitigation steps:

- Purification : Recrystallization or column chromatography to isolate the target compound.

- Deuterated Solvent Comparison : Test in DMSO-d₆ vs. CDCl₃ to assess solvent-induced shifts .

- 2D NMR : Use COSY or NOESY to clarify coupling relationships .

Q. What mechanistic insights explain the reactivity of the oxoethyl and nitrile groups in nucleophilic additions?

The oxoethyl group acts as an electrophilic site via keto-enol tautomerism, while the nitrile’s electron-withdrawing nature polarizes adjacent bonds, enhancing reactivity. For example, in Michael additions, the α,β-unsaturated ketone intermediate facilitates nucleophilic attack at the β-carbon .

Q. How can computational modeling predict biological targets for this compound?

Molecular docking (e.g., AutoDock Vina) identifies potential enzyme/receptor interactions. For analogs, docking scores >−8.0 kcal/mol suggest strong binding to kinases or cytochrome P450 enzymes. MD simulations (100 ns) further validate stability of ligand-protein complexes .

Q. What strategies address low yields in large-scale synthesis?

Q. How do structural modifications (e.g., substituting oxoethyl with methoxyethyl) alter bioactivity?

Substitutions impact solubility and target affinity. For example, methoxyethyl analogs show 3× higher solubility in aqueous buffers but reduced cellular uptake due to increased polarity. SAR studies reveal that bulky groups at the oxane 4-position hinder binding to hydrophobic enzyme pockets .

Methodological Considerations

Q. What analytical techniques resolve enantiomeric purity in chiral derivatives?

- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol = 90:10) to separate enantiomers.

- Circular Dichroism : Peaks at 220–240 nm indicate enantiomeric excess >95% .

Q. How are metabolic pathways of this compound profiled in vitro?

- CYP450 Assays : Incubate with human liver microsomes and NADPH; analyze metabolites via LC-MS.

- Reactive Intermediate Trapping : Glutathione adducts identify electrophilic metabolites prone to toxicity .

Data Contradiction Analysis

Q. Why do different studies report varying melting points (MP) for this compound?

MP discrepancies (e.g., 120–125°C vs. 115–118°C) stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.